

Application Notes and Protocols for the Friedel-Crafts Propylation of Benzene

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Compound of Interest

Compound Name: **1,3-Dipropylbenzene**

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This document provides a detailed experimental protocol for the Friedel-Crafts propylation of benzene to synthesize cumene (isopropylbenzene). The procedure outlined below is suitable for a laboratory setting and is based on established chemical principles. This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic rings.[1][2][3]

Reaction Principle and Mechanism

The Friedel-Crafts propylation of benzene is an electrophilic aromatic substitution reaction.[1] [2] A propyl group is introduced onto the benzene ring using a propylating agent in the presence of an acid catalyst. The generally accepted mechanism involves the formation of a propyl carbocation (or a related electrophilic species) which is then attacked by the electron-rich benzene ring.[4][5] The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final product, cumene.[5][6]

Common propylating agents include propylene, isopropyl alcohol, and isopropyl chloride.[7][8] A variety of acid catalysts can be employed, including Lewis acids like aluminum chloride (AlCl_3) and Brønsted acids such as sulfuric acid (H_2SO_4), as well as solid acid catalysts like zeolites, particularly in industrial applications.[2][4][9] This protocol will focus on the use of isopropyl alcohol as the alkylating agent and concentrated sulfuric acid as the catalyst, a common and effective laboratory method.[8]

Experimental Data Summary

The following table summarizes typical quantitative data for the laboratory-scale Friedel-Crafts propylation of benzene using isopropyl alcohol and sulfuric acid.

| Parameter | Value | Reference |
|-------------------------------|--|-----------|
| Benzene (reactant) | 78.0 g (89.0 mL, 1.00 mol) | [8] |
| Isopropyl Alcohol (reactant) | 30.0 g (38.0 mL, 0.50 mol) | [8] |
| Sulfuric Acid (80%, catalyst) | 400 mL | [8] |
| Reaction Temperature | 65 °C | [8] |
| Reaction Time | 4 hours (2 hours addition, 2 hours stirring) | [8] |
| Product Boiling Point | 149-152 °C | [8] |
| Typical Yield | 38-39 g (63-65%) | [8] |

Detailed Experimental Protocol

Materials:

- Benzene (thiophene-free)
- Isopropyl alcohol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium carbonate solution (2N)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Ice

Equipment:

- 1000 mL three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Addition funnel
- Heating mantle or oil bath
- Thermometer
- 1000 mL separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus with a 20 cm column (e.g., Vigreux)

Procedure:

- Reaction Setup:
 - Place 400 mL of 80% sulfuric acid into a 1000 mL three-necked round-bottom flask.
 - Equip the flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
 - Place the flask in a heating mantle or oil bath and heat to 65 °C.[8]
- Addition of Reactants:
 - Prepare a mixture of 89.0 mL (78.0 g, 1.00 mol) of thiophene-free benzene and 38.0 mL (30.0 g, 0.50 mol) of isopropyl alcohol in the addition funnel.
 - While maintaining the reaction temperature at 65 °C and stirring vigorously, add the benzene-isopropyl alcohol mixture dropwise to the sulfuric acid over a period of 2 hours.[8] Vigorous stirring is crucial as this is a two-phase reaction.[8]
- Reaction Completion:

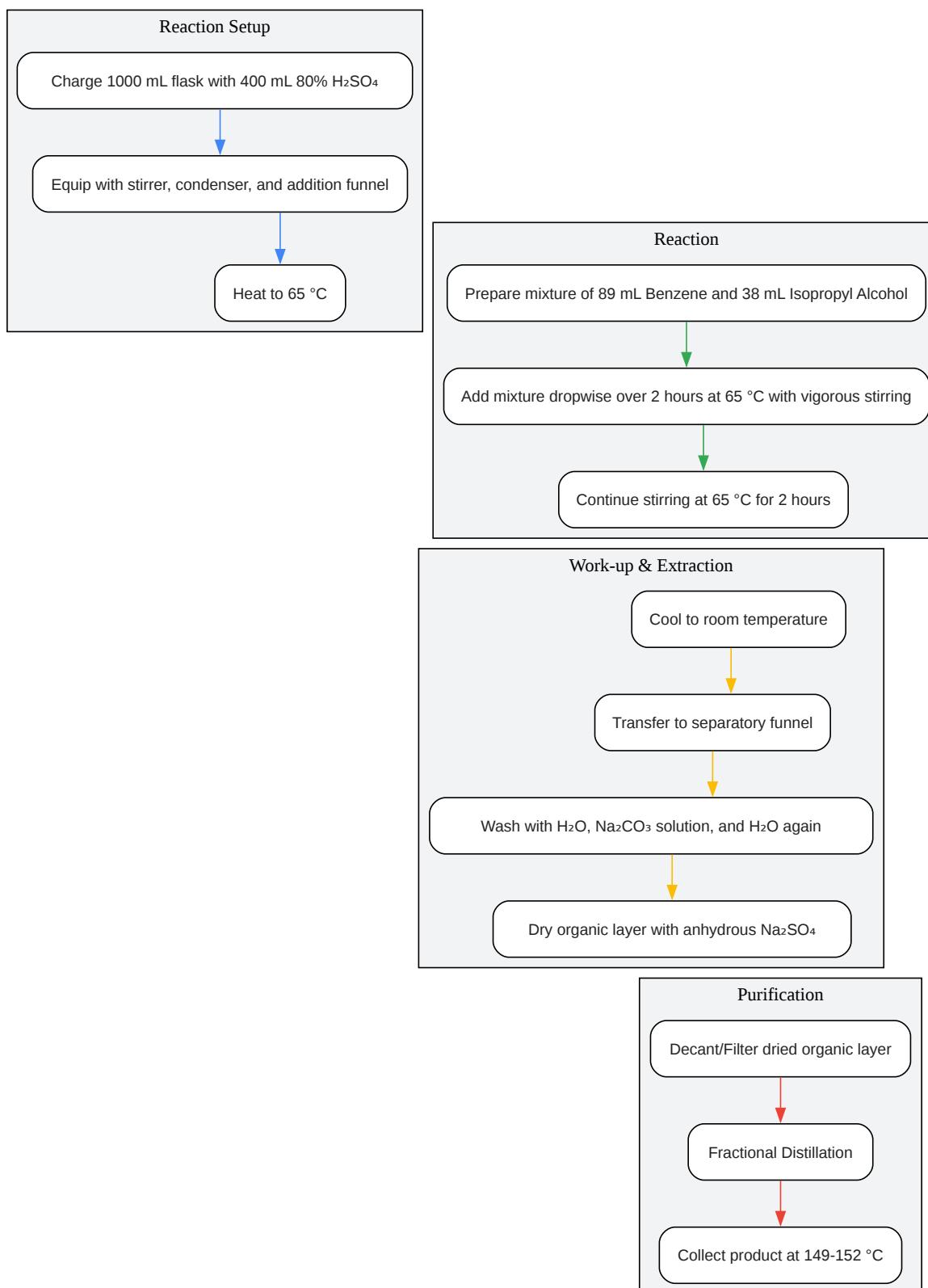
- After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 2 hours to ensure the reaction goes to completion.[8]
- Work-up and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully pour the cooled mixture into a 1000 mL separatory funnel.
 - Allow the layers to separate and discard the lower aqueous layer (sulfuric acid).
 - Wash the upper organic layer sequentially with 50 mL of water, 100 mL of 2N sodium carbonate solution, and then twice more with 50 mL portions of water.[8] After each wash, separate and discard the lower aqueous layer.
 - Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8]
- Purification:
 - Decant or filter the dried organic layer into a distillation flask.
 - Perform a fractional distillation using a 20 cm distillation column.[8]
 - Collect the fraction boiling between 149-152 °C, which is the cumene product.[8] The main fraction will distill at approximately 151 °C.[8]

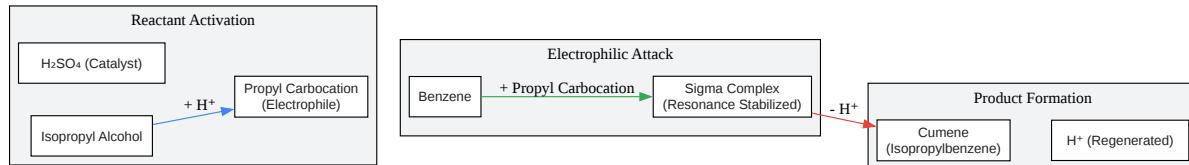
Safety Precautions:

- Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
- Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction can be exothermic. Maintain careful control of the reaction temperature.
- Ensure all glassware is dry to prevent unwanted side reactions.

Visualizations

Experimental Workflow Diagram





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